molecular formula C13H12N2O2S B2784485 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol CAS No. 845666-47-9

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol

Cat. No. B2784485
CAS RN: 845666-47-9
M. Wt: 260.31
InChI Key: NBCRNIQKFWHESW-UHFFFAOYSA-N
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Description

Thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes in the body, such as acetylcholinesterase, which leads to an increase in the levels of neurotransmitters in the brain. This, in turn, can lead to improved cognitive function and a reduction in the symptoms of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This, in turn, can lead to improved cognitive function and a reduction in the symptoms of Alzheimer's disease. The compound has also been found to have anticancer properties, as it can inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol in lab experiments is its potential therapeutic applications. The compound has been found to have anticancer properties and has been studied for its potential use in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of using this compound.

Future Directions

There are several future directions for the study of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease. Another potential direction is the development of more efficient and environmentally friendly synthesis methods for this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of using this compound in therapeutic applications.

Synthesis Methods

The synthesis of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-methylbenzofuro[3,2-d]pyrimidine-4-thiol with ethylene oxide in the presence of a base. Another method involves the reaction of 2-methylbenzofuro[3,2-d]pyrimidine-4-thiol with ethylene glycol in the presence of a catalyst. The synthesis of this compound has also been achieved using microwave-assisted reactions, which have been found to be more efficient and environmentally friendly.

Scientific Research Applications

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8-14-11-9-4-2-3-5-10(9)17-12(11)13(15-8)18-7-6-16/h2-5,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRNIQKFWHESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCCO)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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